Violamine R

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

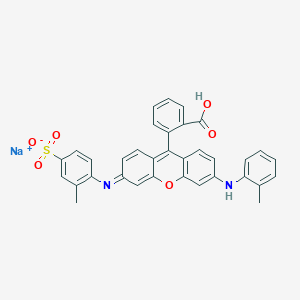

Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in biological and chemical research.

Mechanism of Action

Target of Action

Violamine R, also known as Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, is a potent fluorophore

Mode of Action

This compound exhibits environment and temperature-dependent photoluminescence (PL) intermittency, also known as "blinking" . This blinking is analyzed using probability histograms of emissive and non-emissive periods . The kinetics for dark state production and decay are dispersed, as observed in previous studies .

Result of Action

The result of this compound’s action is the generation of photoluminescence . This property makes it useful in applications that require the measurement of temperatures spanning the glass-transition temperature (Tg) of the polymer host .

Action Environment

The action of this compound is influenced by both the environment and temperature . It has been studied in two environments: poly(vinyl alcohol) (PVOH) and single crystals of potassium acid phthalate (KAP) . In both PVOH and KAP, the blinking mechanisms of this compound have different temperature dependences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate typically involves multiple steps, including the formation of the xanthylium core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye to visualize reactions and track the progress of various chemical processes.

Biology

In biological research, it is used as a staining agent to highlight specific structures within cells and tissues, aiding in microscopy and imaging studies.

Medicine

In medicine, it may be used in diagnostic assays and as a marker in various biochemical tests.

Industry

Industrially, it is used in the manufacture of dyes and pigments for various applications, including textiles and printing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthylium-based dyes and sulfonated aromatic compounds. Examples include:

- Rhodamine B

- Fluorescein

- Eosin Y

Uniqueness

What sets Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate apart is its specific combination of functional groups, which confer unique properties such as enhanced solubility and specific binding affinities.

Biological Activity

Violamine R, also known as Acid Violet 9, is a synthetic dye with notable applications in biological and chemical research. This article explores its biological activity, focusing on its photophysical properties, interactions with biological systems, and potential applications in various fields.

This compound is a member of the rhodamine family of dyes, characterized by its vibrant fluorescence. Its chemical structure allows it to exhibit distinct photophysical behaviors depending on environmental conditions such as temperature and solvent polarity.

Photophysical Properties

-

Fluorescence Characteristics :

- This compound demonstrates environment-dependent photoluminescence (PL) intermittency, which varies significantly in different matrices like poly(vinyl alcohol) (PVOH) and potassium acid phthalate (KAP) .

- Studies indicate that the temperature dependence of PL is markedly different in these environments, suggesting that this compound's emission properties can be tailored for specific applications .

-

Single-Molecule Behavior :

- Research involving single molecules of this compound has shown a broad distribution of orientations within crystal matrices, affecting their blinking dynamics and overall emission behavior. Approximately 39.8% of sampled molecules exhibited persistent emission, indicating a significant proportion of molecules are capable of stable fluorescence under specific conditions .

Biological Interactions

This compound has been investigated for its interactions with biological systems, particularly in the context of its use as a fluorescent marker in cellular studies.

- Cellular Uptake : The dye is often utilized in cell biology for imaging purposes due to its ability to stain cellular components effectively. Its uptake mechanism and retention time within cells can provide insights into cellular processes and dynamics.

- Protein Binding : Studies have indicated that various food colorings, including this compound, can bind to proteins. This binding may influence the bioavailability and efficacy of the dye when used in biological assays .

Case Studies

- Fluorescent Imaging : In a study examining the use of this compound as a fluorescent probe in live-cell imaging, researchers found that it could effectively label mitochondria without significant cytotoxicity. This property makes it a valuable tool for studying mitochondrial dynamics in real-time.

- Photophysical Analysis : A comparative analysis between this compound and other fluorescent dyes revealed that this compound exhibited superior stability under varying pH conditions, making it suitable for long-term experiments where consistent signal intensity is critical .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Properties

CAS No. |

6252-76-2 |

|---|---|

Molecular Formula |

C34H25N2NaO6S |

Molecular Weight |

612.6 g/mol |

IUPAC Name |

sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatoanilino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41);/q;+1/p-1 |

InChI Key |

UWMZZSRDUVJJDP-UHFFFAOYSA-M |

SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |

Isomeric SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C6=CC=CC=C6C(=O)[O-].[Na+] |

Key on ui other cas no. |

6252-76-2 |

Synonyms |

henyl)amino]-,hydroxide,innersalt,monosodiumsalt; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfop; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]-,hydroxide,innersalt,monosodium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.